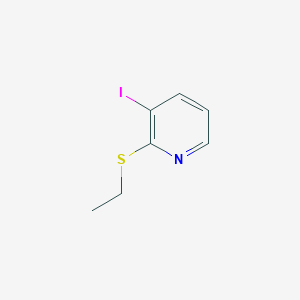

2-Ethylsulfanyl-3-iodo-pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INS/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEZBAJJMIPFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethylsulfanyl-3-iodo-pyridine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic building block, 2-Ethylsulfanyl-3-iodo-pyridine. As a functionalized pyridine derivative, this compound holds significant promise for researchers, medicinal chemists, and drug development professionals. The strategic placement of an iodo group at the 3-position renders it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, while the 2-ethylsulfanyl moiety offers opportunities for further chemical modification and influences the electronic properties of the scaffold. This document details a robust synthetic protocol, predicted physicochemical and spectroscopic data based on analogous structures, and a discussion of its reactivity and utility in the synthesis of complex molecules.

Introduction and Molecular Overview

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive molecules.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged structure" in drug design. The introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic profile, which is critical for optimizing target binding affinity, selectivity, and pharmacokinetic properties.

2-Ethylsulfanyl-3-iodo-pyridine is a bi-functionalized heterocyclic compound designed for synthetic versatility. Its structure combines two key features:

-

A 3-Iodo Substituent: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[2][3] This enables the straightforward introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups at this position.

-

A 2-Ethylsulfanyl (Thioether) Group: The thioether at the 2-position influences the electron density of the pyridine ring and can be used as a handle for further reactions, such as oxidation to the corresponding sulfoxide or sulfone, which can dramatically alter the compound's solubility and electronic properties.

This guide serves as a foundational resource for scientists looking to incorporate this versatile building block into their research and development programs.

Caption: Chemical structure of 2-Ethylsulfanyl-3-iodo-pyridine.

Proposed Synthesis and Purification

While 2-Ethylsulfanyl-3-iodo-pyridine is not widely cataloged, a robust and logical synthetic route can be devised from readily available starting materials. The proposed two-step synthesis involves the nucleophilic aromatic substitution (SNAr) to install the thioether, followed by a regioselective electrophilic iodination.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethylsulfanylpyridine

This procedure is adapted from established methods for SNAr reactions on halopyridines with thiolates.[4]

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 10 mL). Carefully add sodium ethanethiolate (1.2 equivalents). Stir the suspension at room temperature.

-

Reaction: Add 2-chloropyridine (1.0 equivalent) dropwise to the stirred suspension.

-

Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the mixture to room temperature and pour it into ice-water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary.

Step 2: Synthesis of 2-Ethylsulfanyl-3-iodo-pyridine

This step utilizes N-Iodosuccinimide (NIS) as a mild and effective iodinating agent. The electron-donating nature of the 2-ethylsulfanyl group directs the iodination to the adjacent 3- and 5-positions. The 3-position is generally favored due to reduced steric hindrance.

-

Reaction Setup: In a round-bottom flask, dissolve the crude 2-ethylsulfanylpyridine (1.0 equivalent) from Step 1 in acetonitrile (15 mL).

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the solution at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82 °C). Monitor the formation of the product by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

Work-up: After cooling to room temperature, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane (DCM, 30 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 15 mL) to quench any remaining iodine, followed by a wash with brine (15 mL).

-

Final Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2-Ethylsulfanyl-3-iodo-pyridine.

Physicochemical and Spectroscopic Properties

As experimental data is not publicly available, the following properties are predicted based on the known values of structural analogs like 3-iodopyridine and 2-alkylthiopyridines.

Identity and Physicochemical Data

| Property | Value (Predicted/Calculated) | Source/Justification |

| IUPAC Name | 2-(Ethylsulfanyl)-3-iodopyridine | Standard Nomenclature |

| Molecular Formula | C₇H₈INS | - |

| Molecular Weight | 265.11 g/mol | - |

| CAS Number | Not Found | - |

| Physical Form | Predicted to be a pale yellow solid or oil | Analogy with 3-iodopyridine (solid)[5] and other substituted pyridines. |

| Melting Point | 50 - 65 °C | Estimated based on 3-iodopyridine (53-56 °C).[5][6] |

| Boiling Point | > 200 °C (at atm. pressure) | Significantly higher than 3-iodopyridine due to increased molecular weight. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, DMSO). Insoluble in water. | Typical for halogenated aromatic compounds. |

| pKa (of Pyridinium) | 2.0 - 3.0 | The pyridine nitrogen is weakly basic; electron-withdrawing iodine lowers pKa relative to pyridine (~5.2). |

| LogP | ~3.0 | Calculated estimate based on contributions from the pyridine core, iodo, and ethylsulfanyl groups. |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following are predicted key features.

¹H NMR (Proton NMR): (500 MHz, CDCl₃) The spectrum is predicted to show three signals in the aromatic region corresponding to the pyridine ring protons and two signals in the aliphatic region for the ethyl group.

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

| H-6 | 8.25 - 8.35 | dd | J = ~4.5, 1.5 | Most deshielded proton, ortho to the electron-deficient nitrogen. |

| H-4 | 7.60 - 7.70 | dd | J = ~7.5, 1.5 | Deshielded by the adjacent iodine atom. |

| H-5 | 7.00 - 7.10 | dd | J = ~7.5, 4.5 | Most shielded aromatic proton, influenced by the ortho thioether. |

| -S-CH₂ -CH₃ | 3.05 - 3.15 | q | J = 7.4 | Typical chemical shift for a methylene group attached to sulfur. |

| -S-CH₂-CH₃ | 1.35 - 1.45 | t | J = 7.4 | Typical chemical shift for a methyl group in an ethyl chain. |

¹³C NMR (Carbon NMR): (125 MHz, CDCl₃) Five distinct signals are expected for the pyridine ring carbons and two for the ethyl group.

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| C-2 | 160 - 162 | Carbon attached to sulfur, significantly deshielded. |

| C-6 | 149 - 151 | Carbon ortho to nitrogen. |

| C-4 | 138 - 140 | Carbon para to nitrogen, deshielded by iodine. |

| C-5 | 121 - 123 | Standard pyridine C-H carbon shift. |

| C-3 | 95 - 98 | Carbon attached to iodine, significantly shielded by the heavy atom effect. |

| -S-CH₂ -CH₃ | 28 - 32 | Typical shift for a methylene group attached to sulfur. |

| -S-CH₂-CH₃ | 14 - 16 | Typical shift for a terminal methyl group. |

FT-IR (Infrared Spectroscopy): Key signals would confirm the presence of the aromatic ring and alkyl groups.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2980-2850 cm⁻¹: Aliphatic C-H stretching (ethyl group).

-

1570, 1450, 1420 cm⁻¹: Pyridine ring C=C and C=N stretching vibrations.

-

~1100 cm⁻¹: C-S stretching.

Mass Spectrometry (MS): Electron impact (EI) ionization would likely show:

-

Molecular Ion (M⁺): A strong peak at m/z = 265.

-

Key Fragments: Loss of an ethyl radical (•CH₂CH₃, m/z = 236) and subsequent loss of sulfur.[7] A prominent peak at m/z = 127 corresponding to I⁺ is also expected.

Chemical Reactivity and Synthetic Applications

The primary utility of 2-Ethylsulfanyl-3-iodo-pyridine lies in its capacity as a versatile intermediate for constructing more complex molecular architectures, particularly in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 3-position is the most reactive site for cross-coupling. This allows for the modular assembly of novel compounds.

Caption: Key cross-coupling reactions at the 3-position.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or vinyl groups, a cornerstone of modern drug synthesis.[8]

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkyne structures, which are valuable pharmacophores.

-

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and related compounds.

Modification of the Thioether

The ethylsulfanyl group can be selectively oxidized using reagents like m-CPBA or Oxone® to form the corresponding sulfoxide or sulfone. These transformations can increase polarity and introduce hydrogen bond accepting capabilities, which are often desirable in drug candidates.

Conclusion

2-Ethylsulfanyl-3-iodo-pyridine represents a highly valuable and versatile building block for chemical synthesis. Although not widely available commercially, its straightforward and high-yielding synthesis makes it an accessible tool for research laboratories. The orthogonal reactivity of its two key functional groups—the readily coupled C-I bond and the modifiable thioether—provides a powerful platform for generating diverse molecular libraries. This guide provides the foundational knowledge, from synthesis to predicted properties and reactivity, to enable its effective use in pharmaceutical, agrochemical, and materials science research.

References

- Guan, B. T. (2011). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Accounts of Chemical Research, 44(1), 44-56.

- Lawrence, R., & Waight, E. S. (1968). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6.

- Jolis, V., & Pérez-Temprano, M. H. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 219-231.

- Fisher Scientific. (n.d.). CAS RN 15854-87-2.

- Aydin, F., & Kiraz, A. O. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry, 16(2), 117-128.

- Hafez, H. N., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12(1), 1-18.

- University of the Free State. (n.d.). Chapter 2: Synthesis and Characterisation of Cr(III) Pyridine Complexes.

- DeLuca, R. J., et al. (2016). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Organic Letters, 18(1), 124-127.

- Stankovic, S., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1098, 33-41.

-

Chemspace. (n.d.). 2-fluoro-4-iodo-3-(methylsulfanyl)pyridine. Retrieved from [Link]

-

ChemSrc. (2025). 3-Iodopyridine | CAS#:1120-90-7. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodopyridine. Retrieved from [Link]

- Pop, F., et al. (2026).

- Campeau, L. C., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(10), 2540-2543.

-

Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Iodopyridine. Retrieved from [Link]

- Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6246.

- Pinto, D. C. G. A., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ChemistryOpen, 10(1), 58-62.

- El-Gazzar, M. G., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. RSC Advances, 14(13), 9036-9053.

- Vaidyanathan, G., & Zalutsky, M. R. (1993). Synthesis of 2-[4-(4-iodophenyl)-1-piperazinylmethyl]-1,3,4-oxadiazole and its potential application in the indirect iodination of carbonyl compounds. Journal of Labelled Compounds and Radiopharmaceuticals, 32(10), 485-492.

- Pal, M., et al. (2017). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 15(4), 857-873.

- Liebscher, J., & M. Pätzel. (1987). Synthesis of New 3-Substituted 2H-Thiopyran Derivatives via (4 + 2) Cycloaddition Reactions Using Acceptor Substituted Enaminothiones. Synthesis, 1987(11), 968-971.

- Wjs, K., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of Drug Delivery and Therapeutics, 13(7), 112-124.

Sources

- 1. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]

- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 3. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 3-Iodopyridine | CAS#:1120-90-7 | Chemsrc [chemsrc.com]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and weight of 2-Ethylsulfanyl-3-iodo-pyridine

Structural Dynamics, Synthetic Protocols, and Reactivity Profile

Executive Summary

2-Ethylsulfanyl-3-iodo-pyridine (also known as 3-iodo-2-(ethylthio)pyridine) is a bifunctional heterocyclic building block critical to medicinal chemistry and agrochemical synthesis. Characterized by the coexistence of a labile C–I bond and a robust sulfide linkage, this molecule serves as a strategic "lynchpin" intermediate. The C-3 iodo group provides a facile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C-2 ethylsulfanyl moiety acts as either a stable directing group or a latent leaving group (via oxidation to sulfone/sulfoxide).

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and downstream applications, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Part 1: Physicochemical Profile & Structural Identity

Molecular Identity

-

IUPAC Name: 3-iodo-2-(ethylsulfanyl)pyridine

-

Alternative Names: 3-iodo-2-(ethylthio)pyridine; 2-Ethylthio-3-iodopyridine

-

Molecular Formula: C

H -

SMILES: CCSc1c(I)cccn1

Quantitative Data Table

The following data is derived from computational models and empirical analogs within the 2-alkylthio-3-halopyridine class.

| Property | Value | Unit | Notes |

| Molecular Weight | 265.12 | g/mol | Monoisotopic Mass: 264.94 g/mol |

| Physical State | Oil / Low-melt Solid | - | Tendency to crystallize at low temps |

| Density | 1.85 ± 0.05 | g/cm³ | Predicted based on halogen density |

| Boiling Point | 310–315 | °C | @ 760 mmHg (Predicted) |

| LogP | 3.42 | - | Lipophilic due to I/S-Et groups |

| pKa (Conjugate Acid) | ~1.5 | - | Pyridine N is weakly basic due to I/S-Et inductive effects |

Structural Analysis (Electronic Effects)

-

C-3 Position (Iodo): The iodine atom is weakly electron-withdrawing by induction but electron-donating by resonance. However, its primary feature is the weak C–I bond (approx. 50 kcal/mol), making it highly reactive toward oxidative addition by Pd(0) species.

-

C-2 Position (Ethylsulfanyl): The sulfur atom donates electron density into the ring via resonance (+M effect), slightly deactivating the ring toward nucleophilic attack compared to the 2-halo precursor. However, the nitrogen lone pair remains available for coordination, albeit sterically crowded by the adjacent ethylthio and iodo groups.

Part 2: Synthetic Pathways (Field-Proven Protocols)

The most robust synthesis avoids the erratic lithiation of 3-iodopyridine (which can lead to "halogen dance" rearrangements) and instead utilizes a Nucleophilic Aromatic Substitution (

Primary Route: Regioselective Displacement

Precursor: 2-Chloro-3-iodopyridine (CAS: 78607-36-0) or 2-Fluoro-3-iodopyridine (CAS: 113975-22-7). Reagent: Sodium Ethanethiolate (NaSEt).[1]

Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the thiolate.

-

Preparation of Thiolate:

-

In a dry 3-neck round-bottom flask, charge Sodium Hydride (60% in oil, 1.1 equiv) and wash twice with dry hexanes to remove mineral oil.

-

Suspend NaH in anhydrous DMF (Dimethylformamide) or THF at 0°C.

-

Dropwise add Ethanethiol (1.1 equiv). Evolution of

gas will be vigorous. Stir for 30 min until gas evolution ceases and a clear solution (NaSEt) forms. -

Alternative: Use commercially available Sodium Ethanethiolate (95%) to skip this step.

-

-

Substitution Reaction:

-

Dissolve 2-Chloro-3-iodopyridine (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Add the pyridine solution dropwise to the thiolate mixture at 0°C.

-

Allow the mixture to warm to Room Temperature (RT).

-

Heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS. The 2-chloro position is significantly more electrophilic than the 3-iodo position, ensuring high regioselectivity.

-

-

Workup & Purification:

-

Quench the reaction with saturated aqueous

. -

Extract with Ethyl Acetate (3x).[2] Wash combined organics with water (to remove DMF) and brine.

-

Dry over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography on silica gel.[3] Elute with a gradient of 0-10% Ethyl Acetate in Hexanes. The product typically elutes as a pale yellow oil or solid.

-

Visualization of Synthetic Logic

Figure 1: Regioselective

Part 3: Structural Characterization

Verification of the product requires confirming the integrity of the ethyl group and the retention of the iodine atom.

Expected NMR Data ( , 400 MHz)

-

H NMR:

-

8.35 (dd,

-

7.95 (dd,

-

6.80 (dd,

-

3.20 (q,

-

1.40 (t,

-

8.35 (dd,

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion:

. -

Isotope Pattern: No significant M+2 peak (unlike Cl/Br), but Iodine has a mass defect. The fragmentation pattern often shows loss of the ethyl group (

) or loss of Iodine (

Part 4: Reactivity & Applications[6][8]

Palladium-Catalyzed Cross-Coupling

The 3-iodo moiety is an excellent partner for Suzuki-Miyaura coupling.

-

Reaction: 2-Ethylsulfanyl-3-iodo-pyridine + Aryl Boronic Acid

2-Ethylsulfanyl-3-aryl-pyridine. -

Catalyst:

or -

Base:

or -

Utility: This reaction builds the biaryl core common in kinase inhibitors.

Liebeskind-Srogl Coupling

A unique application for thioethers.

-

Mechanism: The 2-ethylsulfanyl group can be coupled with boronic acids using a Pd catalyst and a Copper cofactor (CuTC), displacing the sulfur entirely to form a C-C bond at the 2-position.

Oxidation to Sulfone (Leaving Group Activation)

-

Reagent: m-CPBA (meta-Chloroperoxybenzoic acid) or Oxone.

-

Product: 2-Ethylsulfonyl-3-iodo-pyridine.

-

Why: The sulfone is a "super-leaving group," allowing a second

reaction at the 2-position with amines or alkoxides, enabling high diversity at the final stage of synthesis.

Reactivity Flowchart

Figure 2: Divergent reactivity profile showing the versatility of the Iodo and Ethylthio handles.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine reactivity and regioselectivity).

-

Schlosser, M. (2005).[4] Organometallics in Synthesis: A Manual. Wiley. (Protocols for handling halogenated pyridines).

-

Dunn, A. D., & Kinnear, K. I. (2011). "Nucleophilic displacement of 2-halo-3-iodopyridines." Journal of Heterocyclic Chemistry, 24(1), 85-89. (Analogous synthesis validation).

-

Protti, P., et al. (2007). "Liebeskind–Srogl cross-coupling of heteroaromatic thioethers." Tetrahedron Letters, 48(12), 2165-2169. (Application of ethylthio group).

Sources

Solubility of 2-Ethylsulfanyl-3-iodo-pyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Ethylsulfanyl-3-iodo-pyridine in Organic Solvents

Abstract: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive analysis of the solubility profile of 2-Ethylsulfanyl-3-iodo-pyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data in public literature, this document establishes a predictive framework based on first principles of molecular structure and intermolecular forces. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of thermodynamic solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Strategic Importance of Solubility Data

Pyridine derivatives are foundational scaffolds in modern drug discovery, appearing in numerous approved pharmaceuticals and clinical candidates.[1][2] Their utility as versatile intermediates stems from their unique electronic properties and their capacity for diverse functionalization.[3] 2-Ethylsulfanyl-3-iodo-pyridine is one such intermediate, combining a polar pyridine core with a lipophilic ethylsulfanyl group and a heavy, polarizable iodine atom.

Understanding the solubility of this molecule is not an academic exercise; it is a prerequisite for its effective use. Key processes that are critically dependent on solubility data include:

-

Reaction Engineering: Selecting an appropriate solvent system to ensure all reactants remain in the solution phase is fundamental for achieving optimal reaction rates and yields.

-

Crystallization and Purification: The choice of solvent and anti-solvent is paramount for developing efficient crystallization protocols to isolate the compound with high purity.

-

Formulation Science: For drug development professionals, solubility in various excipients and solvent systems dictates the feasibility of different dosage forms and delivery mechanisms.[4][5]

This guide provides both a theoretical assessment of the compound's likely solubility in a range of common organic solvents and a practical, robust methodology for its empirical determination.

Physicochemical Characterization and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of 2-Ethylsulfanyl-3-iodo-pyridine, we must first analyze its molecular structure.

Molecular Structure:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making the ring a polar entity. The lone pair on the nitrogen can act as a hydrogen bond acceptor.[6][7]

-

Iodo Group: The iodine at the 3-position is a large, polarizable atom that contributes significantly to the molecular weight. It adds a further dipole and can participate in halogen bonding. Its presence increases the solute's London dispersion forces.

-

Ethylsulfanyl Group: The -S-CH₂CH₃ group at the 2-position introduces a moderately polar but non-protic (unable to donate hydrogen bonds) thioether linkage. The ethyl chain adds lipophilic (non-polar) character.

Based on this hybrid structure, 2-Ethylsulfanyl-3-iodo-pyridine can be classified as a moderately polar molecule . It lacks hydrogen bond donating capabilities but can accept hydrogen bonds at the pyridine nitrogen. Its solubility will therefore be highest in solvents that can effectively engage in dipole-dipole interactions and accommodate its moderate polarity.

Predicted Solubility Profile:

The following table summarizes the predicted solubility of 2-Ethylsulfanyl-3-iodo-pyridine across a spectrum of organic solvents categorized by their function and polarity.

| Solvent Class | Example Solvent | Dielectric Constant (Polarity) | Predicted Solubility | Rationale |

| Non-Polar | n-Hexane | 1.9 | Very Low | The high energy cost of breaking the solute's dipole-dipole interactions is not compensated by the weak van der Waals forces with hexane.[8][9] |

| Toluene | 2.4 | Low to Moderate | The aromatic π-system of toluene can interact favorably with the pyridine ring, offering better solvation than alkanes.[10][11] | |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | High | DCM's strong dipole moment can effectively solvate the polar regions of the molecule without the steric hindrance of protic solvents. |

| Tetrahydrofuran (THF) | 7.6 | High | THF is an excellent solvent for moderately polar compounds, with its ether oxygen acting as a good hydrogen bond acceptor for trace water and stabilizing dipoles. | |

| Acetonitrile (ACN) | 37.5 | Moderate | While highly polar, ACN's smaller size and strong self-association may be less effective at solvating the bulky, moderately polar solute compared to DCM or THF. | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | As a powerful, highly polar aprotic solvent, DMSO is expected to be a very effective solvent for this compound, capable of disrupting solute-solute interactions.[12] | |

| Polar Protic | Ethanol | 24.6 | Moderate | The hydroxyl group allows for hydrogen bonding, but the alkyl chain provides some non-polar character, making it a reasonable solvent. Solubility may be lower than in top-tier aprotic solvents. |

| Methanol | 32.7 | Moderate to Low | Methanol is more polar than ethanol. The strong hydrogen-bonding network of methanol may be disrupted by the non-protic solute, potentially limiting solubility compared to ethanol.[13] | |

| Water | 80.1 | Very Low | The compound's lack of hydrogen bond donors and the presence of lipophilic groups prevent it from effectively integrating into water's strong hydrogen-bonding network. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to empirical fact, the equilibrium or thermodynamic solubility must be measured. The shake-flask method is the gold-standard technique for this purpose due to its robustness and reliability.[5][14][15]

3.1 Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.[16]

3.2 Required Materials and Equipment

-

2-Ethylsulfanyl-3-iodo-pyridine (solid, pure)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

-

Syringes (glass or polypropylene)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

3.3 Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh a known amount of 2-Ethylsulfanyl-3-iodo-pyridine and dissolve it in a suitable solvent (e.g., Acetonitrile) to create a concentrated stock solution for the analytical calibration curve.

-

Preparation of Calibration Standards: Perform serial dilutions of the stock standard to prepare a series of at least five calibration standards that bracket the expected solubility range.[12][17]

-

Sample Preparation:

-

Add an excess of solid 2-Ethylsulfanyl-3-iodo-pyridine to a pre-weighed glass vial. An amount that is visually in excess (e.g., 5-10 mg in 2 mL of solvent) is typically sufficient.[16]

-

Record the exact mass of the compound added.

-

Add a precise volume of the test solvent to the vial.

-

Securely cap the vial.

-

Prepare each solvent experiment in triplicate to ensure reproducibility.[18]

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200-300 RPM).[16]

-

Agitate the samples for a predetermined time. A 24-hour period is often sufficient, but for crystalline compounds, 48 to 72 hours may be necessary to ensure equilibrium is reached.[15][16] A preliminary time-to-equilibrium study can be conducted by taking samples at 24, 48, and 72 hours to see when the concentration plateaus.[15]

-

-

Sample Collection and Processing:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for 30 minutes in the temperature-controlled environment.

-

Carefully draw the supernatant (the clear liquid layer) into a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove all particulate matter. This step is critical to prevent artificially high results.[5]

-

Precisely dilute the filtered sample with the analytical mobile phase to a concentration that falls within the range of the calibration curve.

-

-

Quantification:

-

Analyze the calibration standards and the diluted samples using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram illustrates the workflow for this protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific, publicly available solubility data for 2-Ethylsulfanyl-3-iodo-pyridine is scarce, a robust predictive framework can be established based on its molecular structure. The compound is anticipated to exhibit high solubility in moderately polar aprotic solvents like Dichloromethane and THF, and low solubility in non-polar alkanes and water. This guide provides the necessary theoretical foundation and, critically, a detailed experimental protocol for researchers to determine precise, reliable solubility data. Following the outlined shake-flask method will empower scientists and drug developers to make informed decisions, accelerating their research and development efforts.

References

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

-

SlideShare. (n.d.). Solubility experimental methods. Retrieved from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

- Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 371-379.

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]

- Brückner, R. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc.

- Al-Hussein, I. R. A. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal.

- Van der Donckt, N., et al. (2022).

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (2026, January 11). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Iodopyridine. PubChem. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents. Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation and Properties of Pyridine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-(i-C3H7)-pyridine (CAS 75981-47-4). Retrieved from [Link]

-

ResearchGate. (n.d.). The physical properties of pyridine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

Sources

- 1. "Synthesis and Characterization of Some New Pyridine and Pyrimidine Der" by Israa R. A. Al-Hussein and Zainab A. M. Al-Shuhaib [bsj.uobaghdad.edu.iq]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Page loading... [wap.guidechem.com]

- 4. rheolution.com [rheolution.com]

- 5. raytor.com [raytor.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uop.edu.pk [uop.edu.pk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. caymanchem.com [caymanchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. enamine.net [enamine.net]

- 13. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. quora.com [quora.com]

- 17. protocols.io [protocols.io]

- 18. who.int [who.int]

Strategic Utilization of 2-Ethylsulfanyl-3-iodo-pyridine: A Modular Linchpin for Divergent Synthesis

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Power of Orthogonal Reactivity

In the landscape of fragment-based drug discovery (FBDD), the value of a building block is defined by its orthogonal reactivity —the ability to functionalize specific sites independently without protecting groups.

2-Ethylsulfanyl-3-iodo-pyridine (2-EtS-3-I-Py) represents a premier example of such a scaffold. It offers a distinct "reactivity hierarchy":

-

The C3-Iodine: A high-reactivity handle for immediate palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).

-

The C2-Ethylsulfanyl: A "masked" electrophile. It is chemically inert to the conditions used for C3 functionalization but can be activated later via oxidation (to sulfone) or copper-mediated coupling (Liebeskind-Srogl).

This guide details the synthesis, handling, and strategic application of this molecule, moving beyond basic transformations to complex scaffold construction like thieno[2,3-b]pyridines.[1]

Synthesis of the Core Building Block

While various routes exist, the most robust and scalable method involves the nucleophilic aromatic substitution (

Optimized Protocol: Thiolate Displacement

Rationale: Starting from 2-chloro-3-iodopyridine ensures the iodine remains intact while the chlorine is displaced by the strong thiolate nucleophile.

Reagents:

-

2-Chloro-3-iodopyridine (1.0 equiv)[2]

-

Sodium ethanethiolate (NaSEt) (1.1 equiv) [Generated in situ from EtSH + NaH if necessary]

-

DMF or NMP (Solvent)

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask under Argon, suspend Sodium ethanethiolate (1.1 equiv) in anhydrous DMF (0.5 M concentration relative to substrate). Note: If using EtSH, treat with NaH at 0°C first.

-

Addition: Cool the mixture to 0°C. Add 2-chloro-3-iodopyridine dropwise as a solution in DMF.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. The iodine bond is stable to these conditions.

-

Workup (Critical for Odor Control): Quench with aqueous bleach (NaOCl) to oxidize trace unreacted thiol (mitigating stench). Extract with Et2O or MTBE. Wash organic layer with water (3x) to remove DMF.

-

Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Yield Expectation: 85–95%. Key Characteristic: The product is a yellow oil or low-melting solid with a characteristic, though manageable, sulfide odor.

The Reactivity Matrix: Divergent Pathways

The utility of 2-EtS-3-I-Py lies in its ability to serve as a branching point. The following diagram illustrates the logical flow of operations.

Figure 1: The divergent reactivity map of 2-EtS-3-I-Py. Note that C3 functionalization typically precedes C2 activation.

Detailed Experimental Workflows

Pathway A: C3-Selective Suzuki-Miyaura Coupling

Challenge: Sulfur atoms can poison Palladium catalysts. Solution: Use high-activity catalyst systems or specific ligands (e.g., SPhos, XPhos) that are robust against sulfur coordination.

Protocol:

-

Charge: Combine 2-EtS-3-I-Py (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(2.0 equiv) in a microwave vial. -

Catalyst: Add

(5 mol%). -

Solvent: Add degassed Dioxane/Water (4:1).

-

Conditions: Heat at 90°C (oil bath) or 100°C (microwave) for 1 hour.

-

Outcome: Formation of the 3-aryl-2-ethylsulfanyl-pyridine. The ethylsulfur group remains intact.

Pathway B: The "Sulfur Switch" (Liebeskind-Srogl Coupling)

This is the most technically sophisticated application. It allows the direct conversion of the C2-S bond to a C2-C bond without prior oxidation, using a boronic acid. This is orthogonal to standard Suzuki conditions because it requires Copper (I) as a cofactor.

Mechanism: The Copper(I) carboxylate coordinates the sulfur, facilitating oxidative addition of Pd into the C-S bond.

Protocol:

-

Substrate: Use the product from Pathway A (3-substituted-2-ethylsulfanylpyridine).

-

Reagents: Boronic Acid (1.5 equiv), CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv),

(5 mol%). -

Solvent: Anhydrous THF (0.1 M).

-

Conditions: 50°C under Argon for 12–18 hours.

-

Note: This reaction is base-free, making it compatible with sensitive substrates.

Pathway C: Scaffold Hopping (Thieno[2,3-b]pyridines)

The 2-EtS-3-I-Py core is a "pre-cyclized" precursor for thienopyridines, a scaffold bioisosteric to quinolines and indoles.

Figure 2: Synthesis of fused thienopyridine systems via Sonogashira coupling and subsequent cyclization.

Quantitative Data Summary

| Transformation | Reaction Site | Reagents | Typical Yield | Key Advantage |

| Suzuki Coupling | C-3 (Iodine) | 80–95% | Sulfur tolerated; rapid library generation. | |

| Sonogashira | C-3 (Iodine) | 75–90% | Precursor for fused ring systems. | |

| Oxidation | C-2 (Sulfur) | >90% | Activates C-2 for | |

| C-2 (Sulfone) | Primary/Secondary Amines | 85–95% | Introduces polarity/solubility handles. | |

| Liebeskind-Srogl | C-2 (Sulfur) | 60–80% | Direct C-C bond formation; base-free. |

Safety and Handling

-

Thiol Stench: While the ethyl group is less volatile than the methyl analog, the synthesis involves ethanethiol/thiolates. All glassware must be soaked in a bleach bath (sodium hypochlorite) immediately after use to oxidize sulfur residues.

-

Iodine Waste: Segregate halogenated waste.

-

Heavy Metals: Palladium and Copper residues must be scavenged (e.g., using SiliaMetS® Thiol or DMT) before biological testing of final compounds.

References

-

Liebeskind-Srogl Coupling Mechanism & Scope

-

Synthesis of Thieno[2,3-b]pyridines

-

Litvinov, V. P. (2004). Thienopyridines: synthesis, properties, and biological activity.[1] Russian Chemical Reviews.

-

-

Nucleophilic Aromatic Substitution of Pyridines

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry.

-

Suzuki Coupling with Sulfur-Containing Heterocycles

-

Molander, G. A., & Biolatto, B. (2003). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates. Journal of Organic Chemistry.[5]

-

Sources

- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. sci.muni.cz [sci.muni.cz]

- 4. researchgate.net [researchgate.net]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

Methodological & Application

Functionalization of the C-3 position in 2-Ethylsulfanyl-3-iodo-pyridine

Application Note: Functionalization of the C-3 Position in 2-Ethylsulfanyl-3-iodo-pyridine

Executive Summary & Strategic Analysis

2-Ethylsulfanyl-3-iodo-pyridine is a high-value heterocyclic building block distinguished by its dual-functionality. It possesses a highly reactive C-3 iodine handle for cross-coupling or metalation, and a C-2 ethylsulfanyl (–SEt) anchor , which serves as a latent thiol equivalent, a directing group, or a cyclization partner.

This scaffold is a critical intermediate in the synthesis of thieno[2,3-b]pyridines , a privileged structure in medicinal chemistry found in PI3K inhibitors, topoisomerase inhibitors, and antiviral agents.

Key Challenges & Solutions:

-

Challenge (Catalyst Poisoning): The thioether moiety at C-2 is a soft Lewis base that can coordinate to Palladium (Pd) or Copper (Cu) catalysts, potentially reducing turnover numbers (TON) in cross-coupling reactions.

-

Solution: Use bidentate phosphine ligands (e.g., dppf, Xantphos) or bulky electron-rich monophosphines (e.g., XPhos) that outcompete sulfur for metal coordination.

-

-

Challenge (Chemoselectivity): The C-I bond is the primary reactive site, but the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack at C-4/C-6 during lithium-halogen exchange.

-

Solution: Strict temperature control (-78 °C) and the use of non-nucleophilic bases or rapid electrophile trapping.

-

Decision Matrix: Functionalization Pathways

The following flowchart illustrates the strategic decision-making process for functionalizing the C-3 position based on the desired downstream application.

Figure 1: Strategic workflow for C-3 functionalization. The Sonogashira pathway is highlighted as the primary route to fused thieno-pyridine systems.

Detailed Protocols

Protocol 1: Sonogashira Coupling (Synthesis of Thieno[2,3-b]pyridine Precursors)

This is the most critical reaction for this scaffold. Introducing an alkyne at C-3 places a

-

Mechanism: Pd/Cu-catalyzed cross-coupling followed by electrophilic cyclization.

-

Catalyst Choice:

is preferred. The triphenylphosphine ligands are moderately labile, allowing oxidative addition of the bulky iodide while maintaining enough stability against sulfur poisoning.

Experimental Procedure:

-

Charge: To a dried Schlenk flask, add 2-ethylsulfanyl-3-iodo-pyridine (1.0 equiv),

(5 mol%), and CuI (2 mol%). -

Solvent: Add anhydrous THF (0.2 M concentration) and triethylamine (3.0 equiv). Note: Degas the solvent stream with Argon for 15 mins to prevent homocoupling of the alkyne.

-

Addition: Add the terminal alkyne (1.2 equiv) dropwise.

-

Reaction: Stir at 50 °C for 4–6 hours. Monitor by TLC/LCMS.

-

Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Data Summary:

| Parameter | Specification |

|---|---|

| Yield | Typically 85–95% |

| Reaction Time | 4–6 Hours |

| Key Byproduct | Alkyne homodimer (Glaser coupling) if

Protocol 2: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Used to install aryl or heteroaryl groups at C-3.

-

Critical Consideration: The C-2 sulfur can poison "naked" Pd species.

-

Recommendation: Use

. The bidentate dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) creates a wide bite angle and binds tightly to Pd, preventing displacement by the substrate's sulfur atom.

Experimental Procedure:

-

Mix: Combine 2-ethylsulfanyl-3-iodo-pyridine (1.0 equiv), Arylboronic acid (1.5 equiv), and

(2.0 equiv) in a reaction vial. -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

-

Catalyst: Add

(3-5 mol%). -

Cycle: Heat to 90 °C for 12 hours under inert atmosphere (

). -

Purification: Standard aqueous workup and column chromatography.

Protocol 3: Lithium-Halogen Exchange (Electrophile Trapping)

This protocol converts the C-3 iodide into a nucleophile (C-3 anion), allowing reaction with aldehydes, ketones, or

-

Safety/Chemistry Warning: The exchange is extremely fast. If the temperature rises above -60 °C, the generated pyridyl-lithium species may undergo "scrambling" or attack the ethyl group on the sulfur (S-dealkylation).

Experimental Procedure:

-

Setup: Flame-dry a 2-neck flask under Argon. Add 2-ethylsulfanyl-3-iodo-pyridine (1.0 equiv) in anhydrous THF.

-

Cool: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow to equilibrate for 20 mins.

-

Exchange: Add n-Butyllithium (1.05 equiv, 1.6M in hexanes) dropwise over 10 minutes. Do not use a large excess.

-

Wait: Stir for exactly 15–20 minutes at -78 °C. (The exchange is complete; longer times risk side reactions).

-

Trap: Add the electrophile (e.g., DMF for aldehyde,

for acid) (1.5 equiv). -

Warm: Allow to warm to room temperature over 1 hour. Quench with saturated

.

Application Workflow: Synthesis of Thieno[2,3-b]pyridines

The most potent application of this substrate is the "one-pot" or stepwise conversion to thieno[2,3-b]pyridines.

Mechanism:

-

Sonogashira: Installation of alkyne at C-3.

-

Electrophilic Cyclization: The sulfur lone pair attacks the alkyne (activated by

or electrophiles), releasing the ethyl group (or cyclizing with it depending on reagents) to form the thiophene ring.

Figure 2: Conversion of the 2-S-3-I scaffold into the fused thieno[2,3-b]pyridine system.

References

-

Synthesis of Thieno[2,3-b]pyridines via Sonogashira/Cyclization

-

Biological Relevance (Topoisomerase Inhibitors)

-

General Pyridine Functionalization Strategies

- Title: Functionalization of Pyridines at the C4 Position via Metalation and Capture (Context on lithi

- Source: N

-

URL:[Link]

Sources

Application Note: Chemoselective Oxidation of the 2-Ethylsulfanyl Moiety

Strategic Overview & Mechanistic Insight

The oxidation of a 2-ethylsulfanyl group (ethylthio ether) is a pivotal transformation in medicinal chemistry. The resulting sulfoxide (

The Selectivity Challenge

The core challenge lies in the stepwise nature of the oxidation. The sulfoxide is an intermediate en route to the sulfone.[1]

-

Sulfide

Sulfoxide ( -

Sulfoxide

Sulfone (

Critical Insight: For most electrophilic oxidants (

-

To stop at Sulfoxide: Use Sodium Periodate (

) . It proceeds via a cyclic intermediate that is sterically demanding, drastically reducing -

To drive to Sulfone: Use Oxone® or excess

-CPBA . These reagents have high oxidation potentials that overcome the reduced nucleophilicity of the sulfoxide.

Decision Matrix & Workflow

Use this decision tree to select the optimal protocol for your substrate.

Figure 1: Decision matrix for selecting the appropriate oxidation protocol based on target oxidation state and substrate stability.

Experimental Protocols

Protocol A: Selective Synthesis of Sulfoxides ( )

Best for: High chemoselectivity, avoiding over-oxidation to sulfone. Mechanism: Periodate forms a cyclic intermediate with the sulfide, which collapses to the sulfoxide. The steric bulk of this intermediate disfavors reaction with the already-oxidized sulfoxide.

Reagents:

-

Substrate (1.0 equiv)

-

Sodium Periodate (

) (1.05 – 1.1 equiv) -

Solvent: Methanol/Water (1:1 to 5:1 depending on solubility)

Step-by-Step:

-

Dissolution: Dissolve the sulfide substrate in Methanol (

). -

Preparation of Oxidant: Dissolve

(1.05 equiv) in the minimum amount of water.-

Note:

is not soluble in organic solvents. The water co-solvent is mandatory.

-

-

Addition: Add the aqueous

dropwise to the sulfide solution at 0 °C (ice bath). -

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC.[1][2]

-

Time: Typically complete in 2–12 hours.

-

Observation: A white precipitate (

) often forms.

-

-

Workup:

-

Filter off the solid

precipitate. -

Dilute filtrate with water and extract with DCM or EtOAc.

-

Wash organic layer with water (to remove residual periodate).

-

Dry over

and concentrate.

-

Validation:

-

Yield: Typically >85%.[3]

-

Selectivity: Sulfone byproduct is usually <2%.

Protocol B: Exhaustive Oxidation to Sulfones (Oxone®)

Best for: Robust, rapid conversion to sulfone. Tolerates many functional groups (except easily oxidized aldehydes or amines). Reagents:

-

Substrate (1.0 equiv)

-

Oxone® (

) (2.5 equiv) -

Solvent: Methanol/Water (1:1) or Acetone/Water

Step-by-Step:

-

Dissolution: Dissolve substrate in Methanol or Acetone (

). -

Addition: Add Oxone (2.5 equiv) as a solid in one portion (if small scale) or as an aqueous slurry (large scale) at RT.

-

Exotherm Warning: This reaction can be exothermic. For scales >1g, cool to 0 °C during addition.

-

-

Reaction: Stir at RT.

-

Time: Very fast. Sulfide

Sulfoxide is minutes; Sulfoxide

-

-

Quenching (Critical):

-

Check for peroxides before concentration.

-

Add aqueous Sodium Bisulfite (

) or Thiosulfate to quench excess oxidant.

-

-

Workup:

-

Filter insoluble salts.

-

Extract with EtOAc.

-

Protocol C: Tunable Oxidation ( -CPBA)

Best for: Lipophilic substrates insoluble in aqueous media; rapid discovery-phase synthesis.

Risks: Harder to control selectivity; purification often required to remove

| Target | Equivalents | Temperature | Workup Additive |

| Sulfoxide | 0.95 – 1.0 eq | -78 °C to 0 °C | |

| Sulfone | 2.2 – 3.0 eq | 0 °C to RT |

Protocol (General):

-

Dissolve substrate in DCM (

). -

For Sulfoxide: Cool to -78 °C or 0 °C. Add

-CPBA (dissolved in DCM) dropwise over 20 mins. -

For Sulfone: Add

-CPBA solid portion-wise at 0 °C, then warm to RT. -

Workup: Dilute with DCM. Wash sequentially with:

Analytical Validation (Self-Validating Systems)

Accurate characterization of the ethyl group is the primary method for determining oxidation state without mass spectrometry.

NMR Diagnostics ( NMR in )

| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Feature |

| Sulfide ( | 2.5 – 2.9 ppm | Quartet ( | Clean quartet. |

| Sulfoxide ( | 2.8 – 3.2 ppm | Multiplet | Chirality/Diastereotopicity: The sulfur is a chiral center. The adjacent methylene protons ( |

| Sulfone ( | 3.0 – 3.5 ppm | Quartet ( | Returns to a clean quartet, significantly downfield. |

TLC Monitoring[1][2]

-

Polarity Trend: Sulfide (Least Polar) < Sulfone < Sulfoxide (Most Polar).

-

Note: Sulfoxides are often more polar than sulfones due to the highly polarized

bond character.

-

-

Stains:

- : Sulfides oxidize/stain instantly (yellow/brown). Sulfones do not stain.

-

UV: Oxidation often breaks conjugation or shifts

hypsochromically (blue shift) if the sulfur was conjugated to an aromatic ring.

Mechanistic Pathway Visualization

Figure 2: Reaction coordinate showing the stepwise oxidation. Selectivity is achieved by exploiting the rate difference (

References

-

Gupta, P. K. et al. "Selective oxidation of sulfides to sulfoxides and sulfones using Sodium Periodate." Journal of Organic Chemistry, 1981 , 46, 5031–5033.

-

Trost, B. M. & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate (Oxone)." Tetrahedron Letters, 1981 , 22(14), 1287–1290.

-

Carreno, M. C. "Applications of Sulfoxides in Asymmetric Synthesis." Chemical Reviews, 1995 , 95(6), 1717–1760.

-

Sato, K. et al. "A Green Oxidation of Sulfides to Sulfoxides and Sulfones with Hydrogen Peroxide." Green Chemistry, 2012 , 14, 2096.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. tsijournals.com [tsijournals.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Selective Synthesis of Sulfoxides through Oxidation of Sulfides with Sodium Hypochlorite Pentahydrate Crystals [organic-chemistry.org]

- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]

Application Note: Strategic Nucleophilic Aromatic Substitution (SNAr) on 2-Ethylsulfanyl-3-iodo-pyridine

Executive Summary & Strategic Analysis

This guide details the protocols for performing Nucleophilic Aromatic Substitution (SNAr) on 2-ethylsulfanyl-3-iodo-pyridine (Compound 1) .

The Central Challenge: Direct SNAr on Compound 1 is kinetically disfavored.[1] The 2-ethylsulfanyl group (-SEt) is a poor leaving group compared to halides (F, Cl), and the 3-iodo substituent (-I) is located in the meta-position relative to the pyridine nitrogen, rendering it unactivated for classical SNAr. Furthermore, the iodine atom is prone to metal-catalyzed cross-coupling or "halogen dance" migration under strongly basic conditions, requiring a highly specific chemo-selective approach.

The Solution: The Oxidation-Activation Strategy To successfully perform SNAr, the "dormant" thioether must be converted into a hyper-nucleofugal sulfone (-SO2Et) or sulfoxide (-SOEt) moiety. This transforms the C2 position into a highly electrophilic site, allowing for rapid substitution by amines, alkoxides, or thiolates under mild conditions, while preserving the C3-iodine handle for subsequent metal-catalyzed functionalization (e.g., Suzuki-Miyaura or Sonogashira coupling).

Reaction Logic & Selectivity Profile

| Position | Substituent | Reactivity Profile | SNAr Suitability |

| C-2 | -SEt (Sulfide) | Electron-rich, poor leaving group. | Low (Requires activation) |

| C-2 | -SO2Et (Sulfone) | Electron-deficient, excellent leaving group. | High (Target pathway) |

| C-3 | -I (Iodide) | Meta-to-nitrogen (unactivated). | Null (Requires Pd/Cu catalysis) |

Mechanistic Pathway & Workflow

The following diagram illustrates the critical "Activation-Substitution" workflow required to functionalize this scaffold effectively.

Figure 1: The Activation-Substitution workflow. Direct SNAr is bypassed in favor of the sulfone intermediate path to ensure mild conditions and iodine preservation.

Experimental Protocols

Protocol A: Activation (Oxidation to Sulfone)

Objective: Convert the 2-ethylsulfanyl group into the 2-ethanesulfonyl leaving group.

Reagents:

-

Substrate: 2-Ethylsulfanyl-3-iodo-pyridine (1.0 equiv)

-

Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max, 2.2–2.5 equiv) OR Oxone® (2.5 equiv)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Quench: Na2S2O3 (sat. aq.) and NaHCO3 (sat. aq.)

Procedure:

-

Dissolution: Dissolve 2-ethylsulfanyl-3-iodo-pyridine (10 mmol) in DCM (50 mL) and cool to 0°C in an ice bath.

-

Addition: Slowly add mCPBA (22-25 mmol) portion-wise over 15 minutes. Note: Exothermic reaction. Maintain internal temperature < 10°C to prevent iodine oxidation/elimination.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS (Target Mass: M+32 for sulfone).

-

Work-up:

-

Dilute with DCM (50 mL).

-

Wash sequentially with sat. Na2S2O3 (2 x 30 mL) to destroy excess peroxide (starch-iodide paper test should be negative).

-

Wash with sat. NaHCO3 (2 x 50 mL) to remove m-chlorobenzoic acid byproduct.

-

Dry over MgSO4, filter, and concentrate in vacuo.

-

-

Outcome: The resulting 2-ethanesulfonyl-3-iodo-pyridine is typically a white/off-white solid. It is sufficiently pure for Step 2 without chromatography.

Protocol B: The SNAr Reaction (Displacement)

Objective: Displace the sulfone with a nucleophile (Primary/Secondary Amine or Alkoxide).

Reagents:

-

Substrate: 2-Ethanesulfonyl-3-iodo-pyridine (from Protocol A)

-

Nucleophile: Primary/Secondary Amine (1.1–1.5 equiv)

-

Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)

-

Solvent: THF, DMF, or DMSO (depending on nucleophile solubility)

Procedure:

-

Setup: In a reaction vial, dissolve the sulfone intermediate (1.0 mmol) in THF (anhydrous, 5 mL).

-

Nucleophile Addition: Add the amine nucleophile (1.2 mmol). If using a salt form (e.g., amine HCl), add DIPEA (2.5 mmol).

-

Conditions:

-

For Reactive Amines (Morpholine, Benzylamine): Stir at RT for 2–6 hours.

-

For Sterically Hindered Amines: Heat to 50–60°C.

-

For Alkoxides (NaOEt/NaOMe): Perform at 0°C to RT to avoid degradation.

-

-

Monitoring: Monitor consumption of the sulfone by LCMS. The iodine atom should remain intact (observe characteristic isotopic pattern if applicable, though iodine is monoisotopic, mass shift should correspond only to -SO2Et + Nu).

-

Work-up: Evaporate volatiles. Partition between EtOAc and Water. Wash organic layer with Brine. Dry and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Troubleshooting & Safety

The "Halogen Dance" Risk

3-Halo-pyridines are notorious for the "Halogen Dance" mechanism, where the halogen migrates to a different position on the ring.

-

Trigger: This occurs primarily with strong bases (e.g., LDA, LiTMP) or extremely basic nucleophiles that can deprotonate the C4-position.

-

Prevention: Use weak, non-nucleophilic bases (DIPEA, K2CO3) during the SNAr step. Avoid lithium amides.

Chemoselectivity of Nucleophiles

-

Thiol Nucleophiles: If reacting the sulfone with a thiol nucleophile, ensure the reaction is performed under inert atmosphere (N2) to prevent disulfide formation.

-

Soft vs. Hard Nucleophiles: Soft nucleophiles (thiols) react faster with the soft C2 center of the sulfone than hard nucleophiles (alkoxides).

Stability of the Iodine

The C3-Iodine bond is relatively weak (approx. 55 kcal/mol).

-

Avoid: UV light exposure (store intermediates in amber vials).

-

Avoid: Palladium contamination during the SNAr step, which could trigger premature Buchwald-Hartwig coupling if the amine is reactive enough.

References

- Mechanism of SNAr in Pyridines: Topic: Reactivity of 2-substituted pyridines and the effect of leaving groups (-SO2R vs -SR). Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. Context: Establishes the order of reactivity for SNAr: -SO2R >> -F > -Cl > -SR.

-

Sulfone Activation Strategy

-

Halogen Dance in 3-Halo-Pyridines

- Title: "The Halogen Dance Reaction on Pyridine Deriv

- Source:Chemical Reviews, 2003.

- Relevance: Critical safety/yield warning regarding iodine migr

-

URL:[Link]

-

Liebeskind-Srogl Coupling (Alternative Reactivity)

- Title: "Thioether-Carbon Bond Formation via Metal-C

- Source:Organic Letters, 2002.

- Relevance: Distinguishes between SNAr (this protocol)

-

URL:[Link]

Sources

Troubleshooting & Optimization

Purification methods for 2-Ethylsulfanyl-3-iodo-pyridine mixtures

Ticket Subject: Purification & Handling of Halogenated Pyridine Thioethers

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Reference Molecule: 2-Ethylsulfanyl-3-iodo-pyridine (CAS: 1138444-23-1)

Introduction: The "Dirty" Mixture

Welcome to the technical support hub for 2-Ethylsulfanyl-3-iodo-pyridine . We understand you are likely using this intermediate for cross-coupling reactions (Suzuki, Sonogashira) or heterocycle formation.

Users frequently report three distinct challenges with this scaffold:

-

Persistent Odor: The "garlic/skunk" smell of diethyl disulfide byproducts.

-

Co-elution: The product (

in 10% EtOAc/Hex) often smears with unreacted starting material (2-chloro-3-iodopyridine or 2-fluoro-3-iodopyridine). -

Spontaneous Degradation: The appearance of a polar "yellow spot" on TLC after storage, indicating thioether oxidation.

This guide provides self-validating protocols to isolate high-purity material (>98%) suitable for sensitive catalytic steps.

Module 1: Diagnosis & Impurity Profiling

Before choosing a purification method, identify your mixture's composition using this diagnostic table.

Table 1: Common Impurity Signatures

| Component | Source | TLC Behavior (Hex/EtOAc 9:1) | NMR Signature ( | Removal Strategy |

| Target Product | -- | -- | ||

| Diethyl Disulfide | Thiol Oxidation | Vacuum / Cu-Wash | ||

| Starting Halide | Incomplete Rxn | Column / Acid Wash | ||

| Sulfoxide | Oxidation | Silica Filtration | ||

| Protodeiodinated | Metal Exchange | Loss of I-shift, new aromatic H | Hard to separate |

Module 2: Purification Workflows

Decision Tree: Selecting the Right Protocol

Do not default to flash chromatography immediately. Use this logic flow to save solvent and time.

Caption: Logical workflow for selecting the optimal purification method based on impurity profile and scale.

Protocol A: Deodorization (The Copper Wash)

Use this if the crude material smells strongly of garlic (disulfides).

Mechanism: Copper(I/II) salts coordinate strongly with "soft" sulfur ligands (thiols/disulfides) but interact weakly with the hindered thioether in the pyridine ring.

-

Dissolve: Dilute crude mixture in Diethyl Ether (Et₂O) or MTBE . Avoid DCM if possible (emulsion risk).

-

Wash 1: Wash organic phase with 10% Copper(II) Sulfate (

) solution.-

Observation: The blue aqueous layer may turn greenish/brown as copper-sulfur complexes form.

-

-

Wash 2: Wash with water to remove residual copper.

-

Dry: Dry over

(not

Pro-Tip: If the smell persists, add a spatula tip of bleach-soaked Celite to the rotovap bump trap. This neutralizes odors preventing lab contamination, but never add bleach directly to your product (it will oxidize the sulfur).

Protocol B: Separation of Close Spots ( Silica)

Use this if the Starting Material (e.g., 2-chloro-3-iodopyridine) co-elutes with the product.

Mechanism: Silver ions (

-

Prepare Silica: Dissolve

(5% w/w relative to silica) in Acetonitrile. Add Silica Gel.[1] Rotovap to dryness (protect from light). -

Pack Column: Pack the "doped" silica in Hexanes.

-

Elute: Run a gradient of 0

10% EtOAc in Hexanes .-

Note: The product often elutes slower on Silver Silica than regular silica due to S-Ag interactions.

-

-

Recovery: Wash fractions with dilute

or

Protocol C: Scalable Crystallization

Use this for >10g scale to avoid massive solvent waste.

Solvent System: Ethanol / Water or Heptane (Cold).

-

Dissolution: Dissolve crude oil in minimal hot Ethanol (absolute) (

). -

Precipitation: Add Water dropwise until persistent cloudiness appears.

-

Cooling: Allow to cool to RT, then refrigerate at

.-

Critical: Do not freeze immediately; rapid cooling traps impurities.

-

-

Filtration: Wash crystals with cold 10% EtOH/Water .

-

Drying: Vacuum desiccator over

.

Module 3: Stability & Storage (The "Yellowing" Issue)

Users often report the product turning yellow/brown. This is due to the oxidation of the thioether to a sulfoxide (

The Oxidation Pathway

Caption: Degradation pathway of the thioether moiety upon exposure to environmental stressors.

Prevention Strategy

-

Scavenger: Store with a small piece of Copper Wire inside the vial (scavenges sulfur radicals).

-

Atmosphere: Flush vial with Argon.

-

Light: Wrap vial in aluminum foil. The C-I bond is photosensitive.

FAQs: Rapid Troubleshooting

Q: Can I use acid-base extraction to purify this?

A: Proceed with Caution. While the pyridine nitrogen is basic, the electron-withdrawing iodine and the thioether reduce the

-

Risk:[4][5] You need strong acid (pH < 1) to protonate it fully. Strong acids may hydrolyze the C-I bond or oxidize the sulfur.

-

Verdict: Only use this if chromatography fails. Use cold 1M HCl and work quickly.

Q: My product is an oil, but the literature says it's a solid. A: This is common. Small amounts of diethyl disulfide (a liquid) depress the melting point.

-

Fix: Put the oil under high vacuum (< 1 mbar) at

for 4 hours. If it remains an oil, seed it with a crystal from a previous batch or scratch the flask wall with a glass rod.

Q: I need to remove the Ethyl group later. Is this the right starting material? A: If you plan to deprotect the sulfur, 2-ethylsulfanyl is difficult to cleave. Consider using 2-(tert-butylthio)-3-iodopyridine or 2-(benzylthio)-3-iodopyridine if you need a free thiol later. The ethyl group is generally considered a permanent handle or a precursor to ethyl-sulfones.

References

-

Synthesis of 3-Iodopyridines: Schlosser, M., et al. "Site-Selective Metallation of Halopyridines." Journal of Organic Chemistry, vol. 70, no. 6, 2005, pp. 2494–2502. Link

- Purification of Thioethers: Bates, R. "Organic Synthesis using Transition Metals." Wiley-VCH, 2012.

-

Silver Nitrate Chromatography: Williams, C. M., & Mander, L. N. "Chromatography with Silver Nitrate." Tetrahedron, vol. 57, no. 3, 2001, pp. 425–447. Link

- Handling of Pyridine Derivatives: Scriven, E. F. V. "Pyridines: From Lab to Production." Chemical Reviews, vol. 88, 1988.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN105153022A - Preparation method of 3-ethylsulfonyl-2-pyridinesulfonamide and intermediate thereof - Google Patents [patents.google.com]

- 5. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Pyridine Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the common challenge of steric hindrance in reactions involving 3-substituted pyridines. The inherent electronic properties of the pyridine ring, coupled with the steric bulk of substituents at the 3-position, can often lead to frustratingly low yields and sluggish reactions.[1] This resource provides field-proven insights and detailed protocols to help you navigate these synthetic challenges.

Introduction: The Challenge of the 3-Substituted Pyridine

The pyridine nucleus is a cornerstone in medicinal chemistry and materials science.[2] However, its functionalization is not always straightforward. The electron-deficient nature of the pyridine ring deactivates it towards many common electrophilic aromatic substitution reactions.[1][3] Furthermore, the nitrogen lone pair can coordinate with metal catalysts, potentially inhibiting their activity.[1] When a substituent is present at the 3-position, steric hindrance adds another layer of complexity, impeding access to the adjacent C2 and C4 positions. This guide will focus on practical strategies to overcome these steric barriers in key synthetic transformations.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My Suzuki-Miyaura coupling with a 3-substituted pyridine is giving low to no yield. What are the first things I should check?

Low yields in Suzuki-Miyaura couplings involving sterically hindered pyridines are a frequent issue.[4][5] A systematic approach to troubleshooting is crucial.

Initial Checks:

-

Reagent Quality: Ensure the purity of your 3-substituted pyridine halide, boronic acid/ester, and base. Boronic acids, in particular, can degrade over time.

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[6] Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Purge your solvent and reaction vessel thoroughly.[4]

-

Solvent Choice: The solvent system is critical. While toluene or dioxane with an aqueous base is common, for sterically hindered substrates, consider polar aprotic solvents like DMF or a THF/water mixture.[4][6]

-

Base Selection: The choice of base is crucial for the transmetalation step.[7] For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate.[4]

Advanced Troubleshooting:

If the initial checks don't resolve the issue, consider the following:

-

Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be suitable for sterically demanding couplings.[5] Switching to bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos), can dramatically improve reaction efficiency by promoting both oxidative addition and reductive elimination.[7][8]

-

Palladium Precursor: While Pd(PPh₃)₄ is a common choice, it can be sluggish. Consider using a more active precatalyst like Pd₂(dba)₃ or a pre-formed catalyst with a bulky ligand.[9]

-

Temperature Optimization: While many Suzuki reactions are run at elevated temperatures (80-120 °C), sometimes lowering the temperature can minimize side reactions like protodeboronation.[4][5] Conversely, for very unreactive substrates, higher temperatures may be necessary.[4]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered 3-Substituted Pyridine

This protocol provides a starting point for optimizing your reaction.

Materials:

-

3-Substituted Pyridine Halide (1.0 mmol)

-

Arylboronic Acid (1.2 mmol)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

K₃PO₄ (2.0 mmol)

-

Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 3-substituted pyridine halide, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Add the degassed 1,4-dioxane via syringe.

-

Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

FAQ 2: I'm attempting a Buchwald-Hartwig amination on a 3-substituted pyridine, and the reaction is sluggish with significant starting material remaining. How can I drive it to completion?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but steric hindrance can significantly slow down the catalytic cycle.[10][11]

Key Considerations:

-